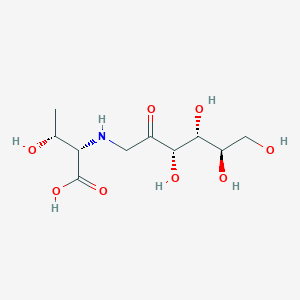

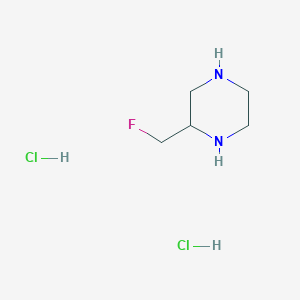

2-(Fluoromethyl)piperazine dihydrochloride

Overview

Description

Synthesis Analysis

The synthesis of 2-(Fluoromethyl)piperazine dihydrochloride and related compounds often involves complex chemical processes. For example, Kiesewetter and Costa (1993) reported the synthesis of a sigma receptor ligand through fluoride displacement on a bismethanesulfonate salt of a propyl methanesulfonyloxy precursor (Kiesewetter & Costa, 1993). Similarly, Gao and Renslo (2007) presented an efficient synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from commercially available piperazine-2-carboxylic acid dihydrochloride (Gao & Renslo, 2007).

Molecular Structure Analysis

The molecular structure of these compounds has been studied through various methods. For instance, Özbey et al. (1998) determined the crystal and molecular structure of a 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate, revealing interesting structural details (Özbey et al., 1998).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, imparting them with distinct properties. For example, the synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors were reported by Dorsey et al. (2004), highlighting their potential therapeutic applications (Dorsey et al., 2004).

Physical Properties Analysis

The physical properties of 2-(Fluoromethyl)piperazine dihydrochloride and its derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. Studies like those conducted by Ziegler et al. (1990) provide insights into these properties, particularly in the context of antibacterial activity (Ziegler et al., 1990).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, functional groups, and binding affinity, is essential for the development of pharmaceutical applications. Research by Jian (2011) on the synthesis of a specific dimethyl-piperazine derivative sheds light on such properties (Jian, 2011).

Scientific Research Applications

2-(Fluoromethyl)piperazine derivatives have been studied for their potential in developing novel antibacterial agents. For instance, novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, with 2-(fluoromethyl)piperazine substitution, exhibited similar in vitro antibacterial activity to ciprofloxacin, a widely used antibiotic (Ziegler et al., 1990).

The compound has been used in the synthesis of biologically active compounds and as a chemical scaffold for combinatorial libraries. An efficient synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from (2S)-piperazine-2-carboxylic acid dihydrochloride, has been developed for this purpose (Gao & Renslo, 2007).

2-(Fluoromethyl)piperazine dihydrochloride has been involved in the synthesis of dopamine uptake inhibitors. For example, the dopamine uptake inhibitor GBR-12909 was synthesized using N-(3-phenylpropyl)piperazine dihydrochloride salt (Ironside et al., 2002).

The compound has been explored for its potential in neurological studies, such as its effects on free fatty acid liberation in ischemic brain in rats, indicating its relevance in neuroscience research (Kanazawa et al., 1986).

2-(Fluoromethyl)piperazine derivatives have been used in the synthesis of serotonin-selective reuptake inhibitors (SSRIs), suggesting their potential application in the development of antidepressants (Dorsey et al., 2004).

properties

IUPAC Name |

2-(fluoromethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FN2.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHLLRVGXNGPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CF.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Fluoromethyl)piperazine dihydrochloride | |

Synthesis routes and methods

Procedure details

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)

![Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1142125.png)